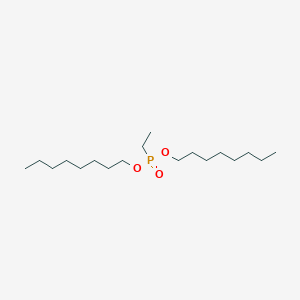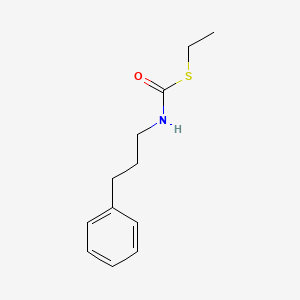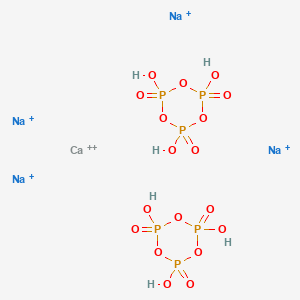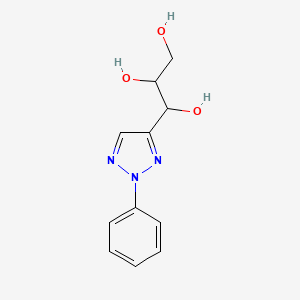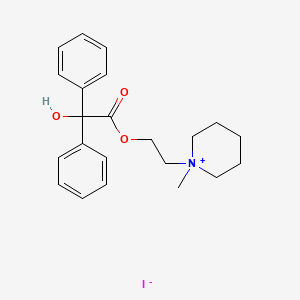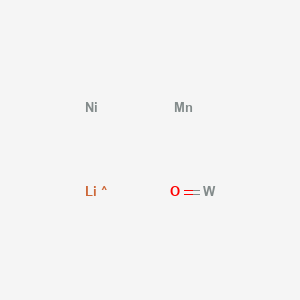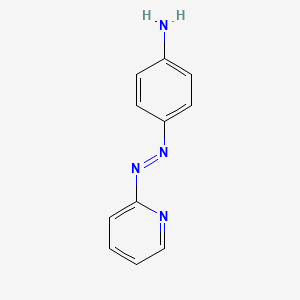
4-(2-Pyridinylazo)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridinylazo)benzenamine is an organic compound with the molecular formula C₁₁H₉N₃. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings, one of which is a pyridine ring. This compound is known for its vibrant color and is commonly used as a dye and in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinylazo)benzenamine typically involves the diazotization of 2-aminopyridine followed by coupling with aniline. The process can be summarized as follows:
Diazotization: 2-Aminopyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
- Large-scale diazotization of 2-aminopyridine.
- Efficient coupling with aniline under controlled pH and temperature conditions.
- Purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridinylazo)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products Formed
Oxidation: Products may include nitro compounds or quinones.
Reduction: The primary amines formed are 2-aminopyridine and aniline.
Substitution: Depending on the substituent, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
4-(2-Pyridinylazo)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(2-Pyridinylazo)benzenamine involves its ability to form stable complexes with metal ions. The azo group (N=N) and the pyridine ring play crucial roles in coordinating with metal ions, leading to the formation of colored complexes. These complexes can be used in various analytical techniques to detect and quantify metal ions in different samples.
Comparison with Similar Compounds
4-(2-Pyridinylazo)benzenamine can be compared with other azo compounds such as:
4-(2-Pyridinylazo)resorcinol: Similar in structure but contains a resorcinol moiety instead of aniline.
4-(2-Pyridinylazo)phenol: Contains a phenol group instead of aniline.
4-(2-Pyridinylazo)aniline: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to form highly stable and colored complexes with metal ions. This property makes it particularly useful in analytical applications where precise detection and quantification of metal ions are required.
Properties
CAS No. |
25770-82-5 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(pyridin-2-yldiazenyl)aniline |
InChI |
InChI=1S/C11H10N4/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H,12H2 |
InChI Key |
XTEFWOLOHINNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


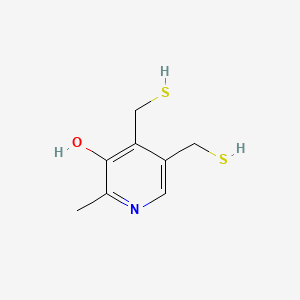
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)

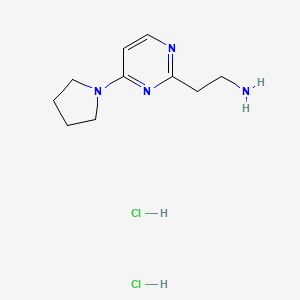
![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
